BenchChemオンラインストアへようこそ!

tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate

Synthetic methodology Chemoselective derivatization Activated ester intermediates

tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate (CAS 2138265-20-8, molecular formula C₁₁H₁₈ClNO₄, molecular weight 263.72 g/mol) is a Boc-protected azetidine derivative bearing a chloromethoxycarbonylmethyl substituent at the 3-position of the four-membered aza-heterocycle. It is classified as a synthetic building block within the azetidine family, which has gained prominence in medicinal chemistry for introducing conformational constraint, modulating physicochemical properties, and serving as a scaffold in drug discovery programs.

Molecular Formula C11H18ClNO4
Molecular Weight 263.72 g/mol
Cat. No. B8052267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate
Molecular FormulaC11H18ClNO4
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC(=O)OCCl
InChIInChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-5-8(6-13)4-9(14)16-7-12/h8H,4-7H2,1-3H3
InChIKeyHVMIPIANOKASJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate (CAS 2138265-20-8): Structural Identity and Procurement Baseline


tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate (CAS 2138265-20-8, molecular formula C₁₁H₁₈ClNO₄, molecular weight 263.72 g/mol) is a Boc-protected azetidine derivative bearing a chloromethoxycarbonylmethyl substituent at the 3-position of the four-membered aza-heterocycle . It is classified as a synthetic building block within the azetidine family, which has gained prominence in medicinal chemistry for introducing conformational constraint, modulating physicochemical properties, and serving as a scaffold in drug discovery programs [1]. The compound is manufactured by Combi-Blocks and distributed through authorized channels including Fujifilm Wako Pure Chemical Industries and Bidepharm, with a standard purity specification of 95–98% as determined by HPLC and NMR . Its structural hallmark is the chloromethoxy ester functionality at the terminal carbonyl, which distinguishes it from simpler alkyl ester analogs and confers specific reactivity as an electrophilic handle for downstream derivatization.

Why Generic Substitution Fails for tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate: Reactivity, Ring Strain, and Functional Group Specificity


In-class azetidine building blocks cannot be simply interchanged because the chloromethoxy ester (–C(=O)OCH₂Cl) functionality at the 3-position generates a unique electrophilic reactivity profile that is absent in the corresponding ethyl ester (CAS 158602-35-8, –C(=O)OCH₂CH₃), methyl ester, or free carboxylic acid (CAS 183062-96-6, –C(=O)OH) analogs [1]. The chloromethyl ester serves as a masked activated ester, enabling chemoselective nucleophilic displacement under conditions where conventional alkyl esters remain inert. Additionally, substitution of the azetidine ring for the homologous pyrrolidine analog (CAS 2138194-36-0, a 5-membered ring) alters ring strain energy (approx. 26.3 kcal/mol for azetidine vs. approx. 6.2 kcal/mol for pyrrolidine), which affects both reactivity in ring-opening transformations and the conformational properties conferred in target molecules . Even the closely related oxoethylidene analog (CAS 2138200-15-2), which differs only by unsaturation (exocyclic double bond introduced), presents a fundamentally different geometry and conjugate addition reactivity profile that precludes its use as a drop-in replacement . These structural distinctions are consequential in multi-step synthetic sequences where chemoselectivity, ring strain-driven reactivity, or conformational constraint is the basis for compound selection.

Product-Specific Quantitative Differentiation: tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate vs. Closest Analogs


Chloromethoxy Ester vs. Ethyl Ester: Electrophilic Reactivity and Leaving Group Potential

The chloromethoxy ester (–C(=O)OCH₂Cl) in the target compound provides an activated acyl donor that is not available in the widely used ethyl ester analog tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8). The chloromethyl group functions as a latent leaving group (chloride displacement by nucleophiles), enabling transformations such as direct amidation or transesterification under milder conditions than those required for the ethyl ester, which is comparatively inert toward nucleophilic acyl substitution . This distinction is supported by class-level knowledge of chloromethyl esters as activated intermediates in prodrug and linker chemistry .

Synthetic methodology Chemoselective derivatization Activated ester intermediates

Azetidine vs. Pyrrolidine Ring: Conformational Constraint and Ring Strain Differential

The azetidine scaffold (4-membered ring) provides significantly greater conformational constraint and higher ring strain energy compared to the homologous pyrrolidine (5-membered ring) analog tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate (CAS 2138194-36-0, MW 277.74) . Azetidine ring strain has been experimentally determined at approximately 26.3 kcal/mol, vs. approximately 6.2 kcal/mol for pyrrolidine [1]. This 20.1 kcal/mol difference translates into distinct reactivity in ring-opening transformations with nucleophiles or under acidic conditions—azetidines are more prone to ring-opening, which must be considered in reaction planning. In drug discovery contexts, azetidine imparts a more rigid, non-planar geometry that can enhance target binding selectivity by reducing conformational entropy penalties upon binding [2].

Conformational restriction Ring strain Medicinal chemistry

Target Compound vs. 2-Chloroacetyl Azetidine: Oxoethyl Ester Spacer and Molecular Complexity

The target compound (C₁₁H₁₈ClNO₄, MW 263.72) contains an oxoethyl spacer (–CH₂C(=O)–) between the azetidine 3-position and the chloromethoxy ester, which is absent in the simpler 2-chloroacetyl analog tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS 1260824-43-8, C₁₀H₁₆ClNO₃, MW 233.69) . This structural difference (ΔMW = 30.03 g/mol; Δformula = CH₂O) introduces an additional methylene unit and modifies the electronic environment at the carbonyl, potentially altering reactivity toward nucleophiles and the steric accessibility of the electrophilic center. The presence of the ester oxygen adjacent to the chloromethyl group in the target compound (–OC(=O)CH₂Cl) also distinguishes it from the direct chloroacetyl (–C(=O)CH₂Cl) linkage in the comparator, resulting in different hydrolytic stability profiles .

Structural differentiation Synthetic intermediate Linker design

Purity Specification Variation Across Vendors: 98% (Bidepharm) vs. 95%+ (CheMenu)

Vendor-reported purity specifications for the target compound vary: Bidepharm reports a standard purity of 98% with batch-specific QC data including NMR, HPLC, and GC available upon request , while CheMenu lists a purity specification of 95%+ . The 3-percentage-point nominal difference in purity may be significant for applications requiring tight stoichiometric control (e.g., in multi-step synthesis where impurities can propagate side reactions) or in biological assays where impurities above 2% could confound activity readouts. Fujifilm Wako distributes the Combi-Blocks-manufactured material under frozen storage conditions, indicating recognized stability sensitivity . Without independent batch-to-batch purity data across vendors, this comparison should be treated as supporting evidence for quality-conscious procurement.

Quality control Vendor comparison Procurement specification

Best-Fit Research and Industrial Application Scenarios for tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate


Multi-Step Medicinal Chemistry Synthesis Requiring Chemoselective Activated Ester Handling

In a convergent synthetic sequence where an azetidine-containing intermediate must be selectively elaborated at the 3-position acetic acid side chain without disturbing the Boc protecting group or other sensitive functionalities, the chloromethoxy ester provides a uniquely reactive handle. The chloride leaving group of the –OCH₂Cl moiety enables direct nucleophilic displacement (e.g., amidation with amines, hydrazinolysis) under conditions where the ethyl ester analog (CAS 158602-35-8) would require prior saponification and separate activation. This chemoselectivity advantage reduces the synthetic step count by at least one step (ester hydrolysis + coupling vs. direct displacement), which is particularly valuable when working with precious intermediates in late-stage functionalization.

PROTAC Linker or Heterobifunctional Degrader Intermediate Assembly

In the design and synthesis of proteolysis-targeting chimeras (PROTACs), linker composition—including length, rigidity, and attachment chemistry—directly affects ternary complex formation and degradation efficiency. The azetidine scaffold of the target compound introduces a conformationally constrained, non-planar element into the linker architecture that is absent in flexible alkyl or PEG linkers. The chloromethoxy ester serves as an electrophilic attachment point for conjugation to either the target-protein ligand or the E3 ligase ligand via nucleophilic displacement. Compared to the pyrrolidine analog (CAS 2138194-36-0), the azetidine ring provides higher ring strain (≈26.3 vs. ≈6.2 kcal/mol) and a more compact geometry, which may favorably influence the spatial orientation of the ternary complex.

Building Block Procurement for Conformationally Constrained Peptidomimetic Synthesis

Azetidine-containing amino acid derivatives are established building blocks for peptidomimetics, where the four-membered ring imposes conformational restriction that can enhance proteolytic stability and target binding affinity. The target compound, with its Boc protection and activated chloromethoxy ester, is positioned as an intermediate for constructing azetidine-3-acetic acid-derived peptidomimetics. The Boc group is orthogonal to the chloromethoxy ester, allowing sequential deprotection and elaboration. The 98% purity specification from Bidepharm, backed by batch-level NMR, HPLC, and GC QC data, supports reliable stoichiometric control in peptide coupling or other amide bond-forming reactions where excess reagent or impurity-driven side reactions must be minimized.

Differential Reactivity Screening in Parallel Synthesis Libraries

In parallel synthesis or diversity-oriented synthesis campaigns, the target compound can serve as a common intermediate from which a library of amide, ester, or ether analogs is generated by varying the nucleophile in the chloromethoxy displacement step. The azetidine core, with its distinct ring strain and spatial properties relative to pyrrolidine or piperidine analogs, allows exploration of a unique region of chemical space. The compound's frozen storage requirement (as specified by Fujifilm Wako) indicates that procurement planning must account for cold-chain logistics, but also signals that degradation pathways exist under ambient conditions—an important consideration when designing parallel reaction workflows where intermediate stability affects reproducibility.

Quote Request

Request a Quote for tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.